Ethyl 2-ethoxyazepane-1-carboxylate
Description
Ethyl 2-ethoxyazepane-1-carboxylate is a chemical compound belonging to the class of esters It features a seven-membered azepane ring with an ethoxy group and an ethyl ester functional group
Properties
IUPAC Name |
ethyl 2-ethoxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-14-10-8-6-5-7-9-12(10)11(13)15-4-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYFWSHLUBNHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCCN1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the preparation of α-aryldiazoesters, such as ethyl 2-(4-chlorophenyl)-2-diazoacetate, which reacts with azepane (a seven-membered cyclic amine) under CO₂ saturation. The reaction mixture, typically composed of tetrahydrofuran (THF) and acetonitrile, undergoes irradiation with 10 W blue LEDs for 1 hour at room temperature. The diazo compound acts as a carbene precursor, enabling CO₂ fixation to yield the target carbamate.
Key Parameters:
Scalability and Practical Considerations
A scaled-up version of this method demonstrated viability at the 1 mmol scale, achieving 78% yield after column chromatography. Critical steps include solvent recovery via fractional distillation and the use of petroleum ether/ethyl acetate (5:1) for purification. This method’s advantages include mild conditions and avoidance of toxic catalysts, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Scientific Research Applications
Ethyl 2-ethoxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar functional groups but a different ring structure.
Methyl butyrate: Another ester with a different alkyl group and ring structure.
Ethyl benzoate: An aromatic ester with different chemical properties.
Uniqueness: Ethyl 2-ethoxyazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to other esters. This structural feature makes it a valuable compound for specific synthetic and research applications.
Biological Activity
Ethyl 2-ethoxyazepane-1-carboxylate (CAS No. 106412-45-7) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
This compound features a seven-membered azepane ring, an ethoxy group, and an ethyl ester functional group. The synthesis typically involves the reaction of azepane with ethyl chloroformate in the presence of a base, such as sodium bicarbonate. This process is conducted under controlled conditions to ensure high yields and purity.
Synthesis Reaction:
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors, modulating various biochemical pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various synthesized compounds, it was found that derivatives containing similar structural motifs showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis but limited activity against Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | High (0.001 mg/mL) | None (0.01 mg/mL) |
| Control (Ciprofloxacin) | Very High | High |
| Control (Gentamicin) | Moderate | High |
This selective activity is likely due to differences in cell wall structure between Gram-positive and Gram-negative bacteria, which affects their susceptibility to various compounds.
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies typically involve assessing the compound's effects on various cell lines, including cancerous and non-cancerous cells.
Table 2: Cytotoxicity Results on Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| L929 (Fibroblast) | >100 |
The results indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, it shows significantly lower toxicity towards non-cancerous cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antibacterial Development : A study focused on synthesizing derivatives of this compound led to the identification of compounds with enhanced antibacterial properties against resistant strains of Staphylococcus aureus.
- Cancer Therapeutics : Another investigation explored the use of this compound in formulating new anticancer agents, leveraging its selective cytotoxicity towards malignant cells while sparing healthy tissues.
Q & A
Q. How is this compound utilized in materials science?
- Applications :
- Polymer Modifiers : Incorporate into polyesters to tune thermal stability (Tg > 120°C).
- Liquid Crystals : Functionalize with mesogenic groups for display technology.
- Coordination Chemistry : Act as a ligand for transition metals (e.g., Cu²⁺ complexes for catalysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
